BPTF-IN-BZ1, commonly referred to as BZ1, is a small-molecule inhibitor targeting the bromodomain of the BPTF protein, which is part of the nucleosome remodeling factor complex. This compound has gained significant attention due to its potential applications in cancer therapy, particularly for its ability to enhance the efficacy of chemotherapeutic agents like doxorubicin in breast cancer models. BZ1 is characterized by its high potency, with a binding affinity (Kd) of 6.3 nM and over 350-fold selectivity against other bromodomains within the bromodomain and extraterminal domain family, making it a promising candidate for further development in therapeutic applications .
BPTF-IN-BZ1 was developed through systematic structure-activity relationship analyses starting from a pyridazinone scaffold. The research was conducted at the University of Minnesota, where the compound was identified as a potent inhibitor of the BPTF bromodomain, which plays a crucial role in epigenetic regulation and chromatin remodeling . In terms of classification, BZ1 falls under the category of small-molecule inhibitors specifically designed to interfere with protein-protein interactions mediated by bromodomains.
The synthesis of BPTF-IN-BZ1 involves several key steps that leverage established organic chemistry techniques. The compound can be synthesized using a straightforward approach that typically requires only 2-3 synthetic steps. The synthesis begins with the preparation of a pyridazinone core, followed by modifications to introduce various substituents that enhance binding affinity and selectivity towards the BPTF bromodomain .
Technical details include:
The molecular structure of BPTF-IN-BZ1 features a pyridazinone core that mimics acetyl lysine, allowing it to bind effectively within the bromodomain's hydrophobic pocket. Key structural components include:
BPTF-IN-BZ1 participates in specific chemical interactions primarily through non-covalent binding mechanisms. The primary reaction involves the formation of stable complexes with the BPTF bromodomain, which alters its function within chromatin remodeling processes.
The mechanism of action for BPTF-IN-BZ1 involves its competitive inhibition of the BPTF bromodomain, blocking its interaction with acetylated lysine residues on histones and other proteins. This inhibition disrupts chromatin remodeling processes essential for gene expression regulation.
BPTF-IN-BZ1 exhibits several notable physical and chemical properties:
The primary application of BPTF-IN-BZ1 lies in cancer therapeutics as a potent inhibitor targeting epigenetic regulators. Its ability to sensitize cancer cells to existing chemotherapeutic agents opens avenues for combination therapies aimed at improving treatment outcomes.
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.: 33776-88-4
CAS No.:
CAS No.: 136033-39-1